2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid
Brand Name: Vulcanchem
CAS No.: 408537-42-8
VCID: VC20784151
InChI: InChI=1S/C15H16N2O5/c1-9(18)17-15(13(19)20,14(21)22)7-6-10-8-16-12-5-3-2-4-11(10)12/h2-5,8,16H,6-7H2,1H3,(H,17,18)(H,19,20)(H,21,22)
SMILES: CC(=O)NC(CCC1=CNC2=CC=CC=C21)(C(=O)O)C(=O)O
Molecular Formula: C15H16N2O5
Molecular Weight: 304.3 g/mol

2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid

CAS No.: 408537-42-8

Cat. No.: VC20784151

Molecular Formula: C15H16N2O5

Molecular Weight: 304.3 g/mol

* For research use only. Not for human or veterinary use.

2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid - 408537-42-8

Specification

CAS No. 408537-42-8
Molecular Formula C15H16N2O5
Molecular Weight 304.3 g/mol
IUPAC Name 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic acid
Standard InChI InChI=1S/C15H16N2O5/c1-9(18)17-15(13(19)20,14(21)22)7-6-10-8-16-12-5-3-2-4-11(10)12/h2-5,8,16H,6-7H2,1H3,(H,17,18)(H,19,20)(H,21,22)
Standard InChI Key HLAXNURKPQFWIA-UHFFFAOYSA-N
SMILES CC(=O)NC(CCC1=CNC2=CC=CC=C21)(C(=O)O)C(=O)O
Canonical SMILES CC(=O)NC(CCC1=CNC2=CC=CC=C21)(C(=O)O)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator